2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the triazolotriazine class, characterized by a fused bicyclic core of triazole and triazine rings. Its structure includes a sulfanylacetamide linker and a 3,4-dimethoxyphenyl substituent, which likely modulates its physicochemical and biological properties.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O3S/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)30-10-14(27)21-11-7-8-12(28-3)13(9-11)29-4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNMZMPGWRVNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolotriazine core, followed by the introduction of ethylamino groups and the attachment of the dimethoxyphenylacetamide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino groups or the sulfanyl group. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. .
Scientific Research Applications
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolotriazine core and ethylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other triazolotriazine derivatives, differing primarily in substituent groups. Below is a comparative analysis based on available
Notes:
- Solubility : The acetamido group in CAS 898443-66-8 enhances aqueous solubility (predicted logS = -3.2) versus the target compound (logS ≈ -4.1), which may limit bioavailability .
- Bioactivity: Ethylamino groups at positions 5 and 7 are conserved across analogues, suggesting a shared mechanism of action, possibly as ATP-competitive inhibitors in kinase pathways.
Research Findings and Limitations
- In Silico Studies : Molecular docking suggests the target compound binds to CDK2 (cyclin-dependent kinase 2) with a ΔG of -9.8 kcal/mol, comparable to CAS 898443-66-8 (-9.5 kcal/mol) .
- Experimental Gaps: No in vivo data are available for the target compound, whereas CAS 898443-66-8 shows moderate antitumor activity in murine models (IC₅₀ = 8.2 μM against HeLa cells) .
- Safety Profile : The dimethoxyphenyl group may introduce hepatotoxicity risks, as seen in structurally related compounds with aromatic methoxy substituents.
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a triazole moiety linked to an acetanilide derivative. The presence of sulfur and nitrogen heteroatoms contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₇O₃S |
| Molecular Weight | 415.47 g/mol |
| CAS Number | 397266-64-7 |
Antimicrobial Activity
The triazole family is also recognized for its antimicrobial properties. Compounds with similar structures have been reported to possess broad-spectrum antibacterial and antifungal activities . For example, research into related triazole derivatives revealed significant inhibitory effects against pathogenic bacteria and fungi.
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory and analgesic effects. Triazole derivatives have been associated with inhibition of COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes . The ability to modulate these pathways may provide therapeutic benefits in conditions characterized by inflammation.
Case Studies
- Anticancer Screening : In a study involving a library of triazole compounds, several candidates were screened for their efficacy against multicellular spheroids representing solid tumors. The results indicated promising candidates that could serve as lead compounds for further development .
- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various triazole derivatives against common pathogens. The findings underscored the effectiveness of these compounds in inhibiting bacterial growth compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
